Dibunate sodium, also known as sodium 2,6-ditert-butylnaphthalene-1-sulfonate, is a chemical compound with the molecular formula and a molecular weight of approximately . It is classified as a sulfonate, which is a type of salt derived from sulfonic acid. This compound is primarily used in scientific research due to its properties as a reagent in organic synthesis and as a standard in analytical chemistry .
Dibunate sodium is synthesized through the neutralization of dibutyl sulfonic acid with sodium hydroxide. The process typically involves dissolving dibutyl sulfonic acid in an appropriate solvent and then adding sodium hydroxide under controlled temperature and pH conditions to ensure complete conversion to the sodium salt .
In industrial settings, the synthesis is performed on a large scale, where continuous monitoring of reaction parameters such as temperature, pH, and concentration is crucial for achieving high yield and purity. The final product is purified through crystallization or other suitable methods .
The molecular structure of dibunate sodium features a naphthalene core with two tert-butyl groups and a sulfonate group. The InChI representation of the compound is:
The compound's stereochemistry can be represented by its SMILES notation:
This structure indicates significant steric hindrance due to the bulky tert-butyl groups .
Dibunate sodium can undergo several chemical reactions:
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while lithium aluminum hydride and sodium borohydride are typical reducing agents. Substitution reactions may also occur using halogens and alkylating agents under controlled conditions .
Dibunate sodium exhibits its effects primarily through its interaction with biological pathways. It has been studied for its potential impact on cellular processes, particularly in biochemical assays where it serves as a tool for investigating cellular signaling pathways . The specific mechanisms involve modulation of enzyme activities and interactions with cellular receptors.
Dibunate sodium is typically presented as a white to off-white powder. Its solubility in water makes it suitable for various applications in solution form.
The compound exhibits stability under normal conditions but should be handled with care to avoid degradation or unwanted reactions. Its pH stability range allows it to be used effectively in biological assays without significant interference from acidity or alkalinity .
Dibunate sodium has diverse applications in scientific research:
Dibunate sodium emerged during the mid-20th century as part of a concerted effort to develop non-narcotic alternatives for cough suppression. This research initiative gained momentum in the 1960s when pharmaceutical scientists actively sought compounds that could inhibit the cough reflex without the addictive potential, respiratory depression, or central nervous system side effects associated with opioid antitussives like codeine. The development trajectory positioned dibunate sodium as a peripherally acting agent that effectively suppressed cough reflexes without inducing sedation, euphoria, habituation, or respiratory depression – limitations that significantly hampered the therapeutic utility of existing narcotic antitussives [1] [3].
The compound was subjected to rigorous clinical evaluation during the 1960s, with pivotal trials examining its efficacy in chronic cough conditions. A landmark 1967 clinical trial specifically investigated ethyl dibunate (a related salt form) in patients with persistent cough, marking one of the earliest systematic attempts to objectively quantify antitussive effects in clinical populations [2]. These investigations established that dibunate sodium functioned by disrupting afferent signals within the neurological reflex arc responsible for cough generation [1] [6]. Unlike centrally acting agents that depressed the medullary cough center, dibunate sodium primarily modulated peripheral sensory nerve activity in the respiratory tract, representing a novel mechanistic approach to cough suppression [3] [6].
Pharmaceutical development led to its approval and marketing under various trade names including Becantyl (United Kingdom), Becantex (continental Europe), and Linctussal [1] [7]. The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system formally categorizes dibunate sodium under code R05DB16 as a non-narcotic antitussive, distinguishing it from both opioid derivatives and other non-opioid cough suppressants through its unique sulfonated naphthalene structure [4] [7]. Ongoing research continues to explore its potential anti-inflammatory properties and possible receptor-level interactions, suggesting that its therapeutic profile may extend beyond simple reflex suppression [3] [6].
Table 1: Key Milestones in Dibunate Sodium Development Timeline
Time Period | Development Milestone | Research Significance |
---|---|---|
Early 1960s | Initial synthesis and pharmacological screening | Identification of selective peripheral antitussive activity without narcotic side effects |
1967 | First published clinical trial (ethyl dibunate) | Objective confirmation of antitussive efficacy in chronic cough patients [2] |
1970s-1980s | Multi-country marketing approvals (Becantex, Becantyl, Linctussal) | Establishment as therapeutic alternative to codeine in European and Asian markets |
1990s | WHO ATC classification (R05DB16) | Formal recognition as distinct antitussive category [7] |
21st Century | Mechanistic studies on anti-inflammatory properties | Expansion of potential therapeutic applications beyond cough suppression [3] |
Dibunate sodium (chemical name: sodium 2,6-di-tert-butylnaphthalene-1-sulfonate) belongs to the organic sulfonate class characterized by the presence of a sulfonic acid functional group bonded to a hydrophobic carbon skeleton. Its molecular formula is C₁₈H₂₃NaO₃S, with a molar mass of 342.43 g/mol [7] [9]. The compound exhibits a distinctive tripartite structure featuring: (1) a naphthalene ring system providing planar rigidity, (2) two tert-butyl substituents at the 2 and 6 positions creating steric hindrance, and (3) a sodium sulfonate group at position 1 conferring water solubility essential for pharmaceutical formulation [1] [6] [9].
The spatial arrangement of these components creates significant functional advantages. Computational modeling reveals that the bulky tert-butyl groups adopt orthogonal orientations relative to the naphthalene plane, creating a three-dimensional structure that distinguishes dibunate sodium from simpler planar sulfonates. This configuration potentially facilitates selective interactions with biological membranes or proteins involved in cough receptor signaling [6] [9]. The sodium sulfonate moiety provides enhanced aqueous solubility compared to the parent acidic form (dibunate acid), making it suitable for oral syrup and tablet formulations. This polar group also enables ionic interactions at biological sites, though the exact molecular targets remain under investigation [3] [4].
When compared to other medicinal sulfonates, dibunate sodium displays remarkable target specificity. Unlike diuretic sulfonamides (e.g., furosemide) that inhibit carbonic anhydrase, or antibiotic sulfonates (e.g., sulfamethoxazole) that disrupt folate synthesis, dibunate sodium lacks significant antimicrobial or diuretic activity. It also contrasts with probenecid (a gout medication) despite superficial structural similarities – dibunate sodium contains no uricosuric properties [4] [6]. This functional specificity arises from its unique combination of sterically hindered aromatic systems and the strategic positioning of its sulfonate group, which collectively enable selective modulation of respiratory tract sensory nerves without affecting unrelated physiological pathways [1] [6].
Table 2: Structural Features and Functional Implications of Dibunate Sodium
Structural Component | Chemical Attributes | Functional Significance |
---|---|---|
Naphthalene Core | Bicyclic aromatic system | Provides hydrophobic platform for membrane interaction and receptor binding |
tert-Butyl Groups (positions 2 & 6) | Sterically bulky (1,1-dimethylethyl) substituents | Creates steric hindrance that enhances receptor selectivity and metabolic stability |
Sulfonate Group (position 1) | -SO₃⁻ Na⁺ ionic moiety | Confers water solubility for pharmaceutical formulations; enables ionic interactions at target sites |
Sodium Counterion | Na⁺ cation | Enhances crystallinity and stability of solid dosage forms; improves dissolution characteristics |
The compound's crystalline structure forms a stable lattice network stabilized by ionic interactions between sulfonate anions and sodium cations, alongside hydrophobic packing of the tert-butyl-substituted naphthalene systems. This arrangement contributes to the compound's stability in solid pharmaceutical preparations while enabling rapid dissociation in biological fluids [9]. Analytical characterization shows distinctive spectroscopic signatures, including a strong infrared absorption at approximately 1180 cm⁻¹ (S=O asymmetric stretch) and 1040 cm⁻¹ (S-O symmetric stretch), and characteristic UV absorbance maxima at 226 nm and 280 nm arising from π→π* transitions in the electron-rich naphthalene system [9]. These physicochemical properties collectively define dibunate sodium as a structurally unique antitussive agent within the broader sulfonate pharmaceutical class.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0